Antibiotic T 23I
Description
Contextualizing Antibiotic T 23I within Antimicrobial Compound Discovery
This compound, or Telomycin, was first reported in the late 1950s as a product of the soil bacterium Streptomyces canus. google.com It belongs to the cyclic depsipeptide class of antibiotics, a group of molecules characterized by a ring structure composed of amino acids and at least one ester bond. researchgate.netmybiosource.com Telomycin exhibits potent activity primarily against Gram-positive bacteria, including strains that have developed resistance to other antibiotics. researchgate.netmedkoo.com Its discovery was part of the "golden age" of antibiotic discovery, a period that saw the identification of numerous natural products with antimicrobial properties. However, despite its early discovery, Telomycin remained relatively understudied for several decades. mybiosource.combioaustralis.com
Significance of Investigating Novel Antibiotic Chemotypes
The rise of antimicrobial resistance (AMR) poses a grave threat to global health. Pathogens are continuously evolving mechanisms to evade the effects of existing drugs, rendering many conventional treatments ineffective. This escalating crisis underscores the urgent need for novel antibiotic chemotypes—compounds with new chemical structures and, ideally, new mechanisms of action.
Investigating unique molecular frameworks like that of Telomycin is crucial for several reasons:
Overcoming Existing Resistance: Novel chemotypes are less likely to be affected by the resistance mechanisms that bacteria have developed against established antibiotic classes.
Identifying New Bacterial Targets: The study of new compounds can reveal previously unexploited vulnerabilities in bacterial cells, opening up new avenues for drug development. nih.gov
Expanding the Antimicrobial Arsenal: A diverse pipeline of antibiotics is essential to stay ahead of evolving pathogens and to have options for treating infections caused by multidrug-resistant organisms.
Telomycin, with its distinct structure and mode of action, represents a valuable scaffold for the development of new therapeutic agents.
Overview of Research Trajectories for this compound
Research on Telomycin has progressed along several key trajectories, from initial discovery to in-depth molecular and genetic analysis.
Early Research (1950s-1970s): Initial studies focused on the isolation of Telomycin from Streptomyces canus, its basic chemical properties, and its spectrum of antibacterial activity. google.combioaustralis.com The complex structure of this cyclic depsipeptide was elucidated during this period, revealing the presence of several unusual amino acids. mdpi.com
Mechanism of Action Studies: A significant area of research has been dedicated to understanding how Telomycin kills bacteria. These investigations have revealed that Telomycin's activity is calcium-dependent and that it targets the bacterial cell membrane. uni-saarland.de More specifically, it has been shown to interact with the phospholipid cardiolipin (B10847521), a key component of the bacterial membrane, leading to membrane disruption and cell death. nih.govrsc.org This unique mechanism of action makes it an attractive candidate for further development.
Biosynthetic and Genetic Research: With the advent of advanced molecular biology techniques, researchers have successfully identified and characterized the biosynthetic gene cluster responsible for producing Telomycin in Streptomyces canus. researchgate.netacs.org This cluster, spanning approximately 80.5 kb and containing 34 genes, governs the nonribosomal peptide synthetase (NRPS) pathway that assembles the antibiotic. researchgate.netacs.org Understanding the biosynthesis has opened the door to genetic engineering and the creation of novel Telomycin analogues. researchgate.netnih.gov
Analogue and Derivative Development: Leveraging the knowledge of its structure and biosynthesis, scientists have created new versions of Telomycin. researchgate.netnih.gov This includes the identification of natural analogues produced by the original bacterial strain and the generation of semi-synthetic derivatives. researchgate.netuni-saarland.de The goal of this research is to produce compounds with improved properties, such as enhanced activity, broader spectrum, or reduced potential for resistance. uni-saarland.denih.gov For instance, some acylated derivatives have shown improved and calcium-independent activity. uni-saarland.de
Table 1: Key Research Milestones for this compound (Telomycin)
| Year(s) | Research Focus | Key Findings |
|---|---|---|
| 1957-1958 | Discovery and Initial Characterization | Isolated from Streptomyces canus; demonstrated activity against Gram-positive bacteria. bioaustralis.com |
| 1968 | Structural Elucidation | The complex cyclic depsipeptide structure was determined. medkoo.com |
| 2013 | Expanded Microbial Source | Isolated from Micromonospora schwarzwaldensis, indicating a broader distribution among actinomycetes. medkoo.com |
| 2015 | Biosynthetic Gene Cluster Characterization | The complete gene cluster for Telomycin biosynthesis in S. canus was sequenced and analyzed, paving the way for genetic engineering. researchgate.netacs.org |
| 2016 | Novel Mechanism of Action Confirmed | Identified as targeting the bacterial phospholipid cardiolipin. nih.gov |
Table 2: Producing Organisms of Telomycin and Related Analogs
| Organism | Compound(s) Produced |
|---|---|
| Streptomyces canus | Telomycin, Telomycin analogues researchgate.netmdpi.com |
| Micromonospora schwarzwaldensis | Telomycin mdpi.com |
Table 3: Components of the Telomycin Biosynthetic Gene Cluster
| Gene Type | Function |
|---|---|
| Nonribosomal Peptide Synthetases (NRPSs) | Assemble the peptide backbone of Telomycin. researchgate.netacs.org |
| Fatty Acid Ligase | Involved in the incorporation of a lipid component. researchgate.netacs.org |
| Tailoring Enzymes (e.g., P450 monooxygenases, hydroxylases) | Modify the core structure to create the final active molecule. researchgate.netacs.org |
| Regulators | Control the expression of the biosynthetic genes. researchgate.netacs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
80111-47-3 |
|---|---|
Molecular Formula |
C36H48N2O8 |
Molecular Weight |
636.8 g/mol |
IUPAC Name |
[(6Z,8Z,10Z,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |
InChI |
InChI=1S/C36H48N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,41H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5-,12-7-,18-11-,23-14-/t24?,25-,29?,31?,33?/m1/s1 |
InChI Key |
WWUVMHRJRCRFSL-XLKWELGCSA-N |
SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Isomeric SMILES |
CC1C(C/C=C\C=C/C=C\C(CC(=O)NC2=CC(=O)C=C(C2=O)CC/C=C(\C1O)/C)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |
Canonical SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Synonyms |
ansatrienin A mycotrienin I |
Origin of Product |
United States |
Discovery and Isolation Research of Antibiotic T 23i
Source Identification and Characterization Studies
Tatiomicin is produced by the extremophilic actinomycete Amycolatopsis sp. DEM30355. chemrxiv.orgnih.govresearchgate.netncl.ac.uk This bacterial strain was isolated from a soil sample collected from the El Tatio geyser field, located in an arid region of the Atacama Desert in Chile. researchgate.net The genus Amycolatopsis is known for producing various bioactive secondary metabolites, including clinically significant antibiotics like vancomycin (B549263) and rifamycin. researchgate.net The investigation of microorganisms from extreme environments, such as the Atacama Desert, is a strategy for discovering novel natural products with unique biological activities. chemrxiv.orgresearchgate.net
The discovery of tatiomicin was achieved through a genomics-informed and bioactivity-guided fractionation approach. chemrxiv.orgresearchgate.net Researchers first analyzed the genome of Amycolatopsis sp. DEM30355, which revealed a large number of biosynthetic gene clusters (BGCs), indicating a high potential for producing secondary metabolites. chemrxiv.orgresearchgate.net
The isolation process involved the following steps:
Fermentation: Amycolatopsis sp. DEM30355 was cultivated in a liquid growth medium to produce secondary metabolites. chemrxiv.org
Extraction: After fermentation, the biomass was removed, and the supernatant was extracted to isolate the produced compounds. chemrxiv.org
Chromatography: Multiple chromatography steps were employed to separate the components of the extract. chemrxiv.org
Bioactivity Screening: Fractions were tested for antimicrobial activity to identify those containing the active compound. chemrxiv.org
This process led to the isolation of a fraction with activity against Gram-positive bacteria, which contained tatiomicin. chemrxiv.org The structure of tatiomicin was then determined using a combination of NMR spectroscopy, single-crystal X-ray diffraction, and computational methods. nih.govresearchgate.netncl.ac.uk
Early Biological Activity Screening and Initial Characterization
While the initial discovery of tatiomicin's activity was guided by bioactivity-informed fractionation, further characterization involved screening against a panel of microorganisms. chemrxiv.org This screening is essential to determine the spectrum of activity of a new compound. The process typically involves testing the compound against a variety of Gram-positive and Gram-negative bacteria, as well as eukaryotic microorganisms like fungi, to assess its range of effectiveness. chemrxiv.orgresearchgate.net
Early screening revealed that tatiomicin has a targeted spectrum of activity. It demonstrated notable antibacterial effects against a subset of Gram-positive bacteria, particularly Staphylococcus and Streptococcus species. chemrxiv.org
Crucially, tatiomicin showed activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of difficult-to-treat infections. chemrxiv.orgnih.govresearchgate.net It maintained its activity against various multidrug-resistant MRSA strains. chemrxiv.orgresearchgate.net
Conversely, tatiomicin displayed no detectable antimicrobial activity against the Gram-negative bacteria and two eukaryotic microorganisms it was tested against, indicating a narrow spectrum of action. chemrxiv.orgresearchgate.net Preliminary cytological profiling experiments suggest a potential mode of action involving the depolarization of the cell membrane and decondensation of the chromosome in target bacteria. nih.govresearchgate.netncl.ac.uk
Biosynthesis and Synthetic Biology Research of Antibiotic T 23i
Elucidation of Biosynthetic Pathway for Antibiotic T 23I
The biosynthesis of a natural product is a complex, multi-step process orchestrated by a dedicated set of enzymes encoded within a biosynthetic gene cluster (BGC). mcmaster.ca The elucidation of these pathways is a fundamental task in biochemistry, providing the blueprint for rational engineering and the production of new compounds. fraunhofer.de For many natural products, including antibiotics, the biosynthetic pathways are often not fully understood. fraunhofer.de
Genomic and Proteomic Analyses of Producing Organisms
The advent of whole-genome sequencing has revolutionized the discovery and characterization of antibiotic biosynthetic pathways. rsc.orgmdpi.com Genomic analysis of producing organisms allows for the identification of the biosynthetic gene clusters (BGCs) responsible for the production of a specific antibiotic. mdpi.com These clusters often contain not only the core biosynthetic genes but also genes for regulation, resistance, and transport. mcmaster.canih.gov In the context of uncharacterized antibiotics, genomic mining of producer strains is the first step toward understanding their formation. mdpi.com
Proteomic analysis provides a complementary and dynamic view of the biosynthetic process. By studying the complete set of proteins expressed by an organism under specific conditions, researchers can gain insights into the functional aspects of the BGC. nih.govnih.gov This can involve comparing the proteomes of high- and low-producing strains or analyzing the cellular response to the antibiotic itself. nih.govmdpi.com For instance, proteomic studies can help identify the expression levels of biosynthetic enzymes and regulatory proteins, providing clues to pathway bottlenecks and regulatory mechanisms. frontiersin.org The use of techniques like 2D gel electrophoresis and mass spectrometry allows for the identification and quantification of proteins, offering a snapshot of the cellular machinery at work during antibiotic production. nih.gov
Interactive Table: Key Genomic and Proteomic Methodologies in Antibiotic Biosynthesis Research
| Methodology | Application in Biosynthesis Research | Key Insights Gained |
| Whole-Genome Sequencing | Identification of biosynthetic gene clusters (BGCs). | Reveals the genetic blueprint for antibiotic production, including core enzymes, regulators, and resistance genes. mcmaster.camdpi.com |
| Comparative Genomics | Comparison of BGCs from different producer strains. | Elucidates evolutionary relationships and identifies conserved and variable genes, aiding in functional prediction. |
| Transcriptomics (RNA-Seq) | Quantification of gene expression levels within the BGC. | Determines which genes are active during antibiotic production and identifies potential regulatory elements. |
| Proteomics (2D-PAGE, LC-MS/MS) | Analysis of the complete protein profile of the producer organism. | Identifies and quantifies the enzymes and regulatory proteins directly involved in biosynthesis, revealing pathway dynamics. nih.govmdpi.com |
| Metabolomics | Profiling of small molecule intermediates and final products. | Helps to connect gene function with chemical transformations in the pathway. nih.gov |
Enzymatic Characterization of Biosynthetic Steps
Once the BGC is identified, the next crucial step is to determine the function of each enzyme in the pathway. This involves the in vitro characterization of individual enzymes to confirm their catalytic activity and substrate specificity. researchgate.net Enzymes involved in antibiotic biosynthesis often catalyze unique and complex chemical reactions. nih.gov
The process typically involves cloning the gene of interest, expressing the corresponding protein in a suitable host (like E. coli), purifying the enzyme, and then performing biochemical assays with putative substrates. researchgate.net The products of these enzymatic reactions are then analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the transformation. acs.org This systematic approach allows for the step-by-step reconstruction of the entire biosynthetic pathway. pnas.org For example, the characterization of methyltransferases, oxidoreductases, and tailoring enzymes reveals how the basic scaffold of the antibiotic is modified to achieve its final, active form. asm.orgrsc.org
Precursor Incorporation Studies
Precursor incorporation studies are a classical yet powerful method to unravel biosynthetic pathways. researchgate.net By feeding isotopically labeled precursors (e.g., using ¹³C, ¹⁵N, or ²H) to the producing organism, researchers can trace the origin of the atoms in the final antibiotic molecule. rsc.org Analysis of the labeled product by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) reveals which precursors are incorporated and where they are located in the structure. rsc.org
These studies provide direct evidence for the building blocks of the antibiotic and can validate proposed biosynthetic pathways derived from genomic data. researchgate.netasm.org For example, feeding labeled amino acids, fatty acids, or sugars can confirm their roles in the assembly of complex antibiotic structures. researchgate.netnih.gov Inhibition of precursor incorporation into macromolecules can also provide insights into the antibiotic's mode of action. researchgate.net
Genetic Engineering of Biosynthetic Pathways for Yield Enhancement
A major challenge in the commercial production of antibiotics is often the low yield from the native producing organisms. mdpi.com Genetic engineering offers a powerful toolkit to overcome these limitations by rationally modifying the biosynthetic pathway to enhance production. mdpi.comresearchgate.net
Pathway Optimization Strategies
Several strategies can be employed to optimize a biosynthetic pathway for increased antibiotic yield. One common approach is to overexpress key biosynthetic genes, particularly those that catalyze rate-limiting steps. mdpi.com This can be achieved by placing the genes under the control of strong, constitutive promoters. mdpi.com
Another strategy involves the manipulation of regulatory genes within the BGC. Many antibiotic pathways are controlled by positive and negative regulators. frontiersin.org Overexpression of positive regulators or deletion of negative regulators can "turn on" or enhance the expression of the entire gene cluster, leading to increased production. researchgate.net Furthermore, precursor engineering, which aims to increase the intracellular supply of the building blocks for the antibiotic, is a highly effective strategy. mdpi.com This can involve the overexpression of genes in primary metabolism that lead to the required precursors or the knockout of competing pathways that divert these precursors. researchgate.netmdpi.com
Heterologous Expression Systems
In some cases, the native producing organism may be difficult to cultivate or genetically manipulate. oup.com Heterologous expression, the transfer of a BGC from its native producer to a more amenable host, provides a solution to this problem. nih.gov Well-characterized and industrially robust hosts like Streptomyces coelicolor, Streptomyces lividans, or even the fungus Aspergillus oryzae are often used for this purpose. mdpi.comnih.gov
Successful heterologous expression requires the cloning of the entire BGC, which can be quite large, and its introduction into the new host. oup.com This approach not only facilitates yield enhancement through host optimization but also provides a powerful platform for pathway engineering and the generation of novel antibiotic analogues through combinatorial biosynthesis. rsc.orgnih.gov The expression of a BGC in a "clean" host, which does not produce other interfering secondary metabolites, can also simplify the purification of the target antibiotic. acs.org
Interactive Table: Strategies for Genetic Engineering of Antibiotic Biosynthesis
| Strategy | Description | Example Application |
| Gene Overexpression | Increasing the expression of specific biosynthetic or regulatory genes. | Placing a pathway activator gene under a strong promoter to boost antibiotic production. researchgate.net |
| Promoter Engineering | Replacing native promoters with stronger, inducible, or constitutive promoters. | Fine-tuning the expression of the biosynthetic gene cluster for optimal timing and level of production. acs.org |
| Precursor Supply Enhancement | Modifying primary metabolism to increase the availability of building blocks. | Overexpressing genes for amino acid or malonyl-CoA biosynthesis. mdpi.com |
| Knockout of Competing Pathways | Deleting genes for pathways that consume essential precursors. | Removing pathways that divert carbon flow away from antibiotic biosynthesis. researchgate.net |
| Heterologous Expression | Transferring the entire BGC to a more suitable production host. | Expressing a fungal BGC in Aspergillus oryzae to facilitate production and characterization. nih.gov |
| Ribosome Engineering | Modifying ribosomal components to activate silent BGCs or enhance production. | Altering ribosomal proteins can sometimes lead to increased secondary metabolite synthesis. researchgate.net |
Chemoenzymatic and Total Synthesis Approaches to this compound and Analogs
The intricate structure of this compound, exemplified by its well-studied analog papulacandin D, has made its synthesis a formidable challenge, attracting the attention of numerous research groups. Both total chemical synthesis and chemoenzymatic strategies have been explored to construct the core scaffold and introduce structural variations, particularly in the crucial fatty acid side chain, which is known to be essential for biological activity. researchgate.net
The total synthesis of the papulacandin core, a complex endeavor, has been successfully achieved through several strategic approaches. A prevalent and effective strategy involves a convergent synthesis, which disconnects the molecule into two primary subunits of roughly equal complexity: the spirocyclic C-arylglycopyranoside core and the polyunsaturated fatty acid side chain. nih.govnih.gov This approach allows for the independent preparation of each fragment, which are then coupled in the final stages of the synthesis.
One of the most notable total syntheses of (+)-papulacandin D was accomplished in 31 steps. nih.govnih.gov The key transformations in this synthesis highlight modern synthetic methodologies:
Palladium-Catalyzed Cross-Coupling : The challenging C-aryl glycosidic bond, which forms the spiroketal unit, was constructed using a palladium-catalyzed, organosilanolate-based cross-coupling reaction. researchgate.netnih.govnih.govbeilstein-journals.org This reaction couples a protected glucal silanol (B1196071) with a sterically hindered and electron-rich aromatic iodide, effectively forming the central arylglycoside structure. nih.gov
Enantioselective Allylation : The stereochemistry of the fatty acid side chain was established using a Lewis base-catalyzed, enantioselective allylation of a dienal with allyltrichlorosilane. nih.govnih.gov
The synthesis of the C-arylglycopyranoside subunit began from commercially available triacetoxyglucal and was achieved in 11 steps. nih.govnih.gov Concurrently, the fatty acid side chain was prepared from geraniol, also in 11 steps. nih.govnih.gov The successful execution of the synthesis was highly dependent on the development of a robust protecting group strategy to mask and selectively reveal the various functional groups throughout the multi-step sequence. nih.gov
An alternative approach to the spiroketal core involves the condensation of an aryllithium reagent with a protected D-gluconolactone derivative. nih.govpsu.edu This method also successfully assembles the key spirocyclic system. Following the formation of the core, selective esterification is carried out to attach the fatty acid side chain at the O-3 position of the glucose moiety before final deprotection steps yield the target molecule. psu.edu The synthesis of the necessary aryl bromide and iodide precursors often starts from simple materials like 3,5-dihydroxybenzoic acid. nih.govbeilstein-journals.org
These total synthesis campaigns have not only provided access to the natural product but have also laid the groundwork for producing simplified or modified analogs by allowing for variation in either the aromatic core or the fatty acid side chain fragments. scielo.brscielo.br
Chemoenzymatic approaches combine the power of chemical synthesis with the high selectivity of biological catalysts. For a complex molecule like this compound, this often involves the chemical synthesis of a core scaffold, followed by enzymatic modifications to generate analogs or install sensitive functional groups.
Research into papulacandin analogs has demonstrated that modifications to the acyl side chain can significantly impact antifungal activity. researchgate.netnih.gov This has led to the synthesis of derivatives featuring different fatty acid chains to probe SAR. For instance, analogs have been prepared with side chains based on palmitic acid and linoleic acid. beilstein-journals.orgresearchgate.net While many of these analogs are created through purely chemical coupling of a synthesized core and a synthesized side chain, enzymatic methods offer a milder and more selective alternative for this key acylation step. scielo.brresearchgate.net
One of the key applications of in vitro enzymatic modification in this context is the selective acylation or deacylation. For example, an enzymatic deprotection strategy has been described for 3,4,6-tri-O-acetyl-D-glucal, a common precursor in glycal chemistry, highlighting the potential for enzymes to perform highly specific transformations that can be difficult to achieve with traditional chemical methods.
While detailed reports on the in vitro enzymatic acylation of a pre-formed papulacandin core are not abundant, the principles of chemoenzymatic synthesis are well-established. Lipases are commonly used enzymes for the in vitro esterification of hydroxyl groups on complex molecules with various carboxylic acids. This approach could be applied to a chemically synthesized papulacandin aglycone (the core without the fatty acid chain). By supplying different fatty acids to an enzymatic reaction containing the aglycone and a suitable lipase, a library of analogs with diverse side chains could be generated under mild conditions. This strategy allows for the exploration of how side chain length, saturation, and branching affect biological activity, without the need for a full chemical synthesis of each desired analog. scielo.br The synthesis of various papulacandin D analogs, including those with simplified aromatic portions and modified acyl chains, underscores the modularity of these approaches in the search for new antifungal leads. scielo.brscielo.br
Molecular Mechanism of Action Studies for Antibiotic T 23i
Identification and Validation of Primary Molecular Targets
The initial step in understanding an antibiotic's mechanism of action is to identify and validate its primary molecular targets within the bacterial cell. This process involves a combination of biochemical and cellular assays to pinpoint the specific molecules the antibiotic binds to and to characterize the nature of this interaction.
Target Binding Assays and Kinetics
Target binding assays are crucial for determining the direct molecular interactions of an antibiotic. These assays can measure the binding affinity and kinetics of a compound to its putative target, such as an enzyme or a ribosomal subunit. For instance, techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding constants (K_d), as well as association (k_on) and dissociation (k_off) rates. A major challenge in antibiotic discovery is ensuring that a compound with potent biochemical inhibition of an essential bacterial component can effectively permeate the bacterial cell envelope and avoid efflux pumps. researchgate.net A target engagement assay can be utilized to measure the equilibrium and kinetic binding parameters of antibiotics to their molecular targets within living bacteria. researchgate.net
For example, the binding of quinolone antibiotics to their target, DNA gyrase, has been extensively studied. plos.org These studies have shown that the affinity of different quinolones for the gyrase-DNA complex correlates with their antibacterial potency. plos.org Similarly, for antibiotics targeting the ribosome, filter binding assays and analytical ultracentrifugation can be used to determine the binding affinity to ribosomal subunits. acpjournals.org
Table 1: Example Data from Target Binding Assays for Various Antibiotics
| Antibiotic Class | Target | Binding Affinity (K_d) | Technique |
| Quinolones (e.g., Ciprofloxacin) | DNA Gyrase | ~20-100 nM | Isothermal Titration Calorimetry |
| Aminoglycosides (e.g., Gentamicin) | 30S Ribosomal Subunit | ~1-10 µM | Surface Plasmon Resonance |
| Glycopeptides (e.g., Vancomycin) | D-Ala-D-Ala terminus of peptidoglycan precursors | ~1-10 µM | UV-Vis Spectroscopy |
Note: The data in this table are representative examples from the literature for the specified antibiotic classes and may vary depending on the specific compound and experimental conditions.
Cellular Localization of Antibiotic T 23I Activity
Determining where an antibiotic exerts its effect within the bacterial cell is key to understanding its mechanism. This can be achieved through various methods, including fluorescently labeling the antibiotic and observing its localization using microscopy. Another approach is to use cellular fractionation to separate different cellular components (e.g., cytoplasm, membrane, cell wall) and then measure the concentration of the antibiotic in each fraction.
For antibiotics that inhibit specific metabolic pathways, the accumulation of precursor molecules can indicate the site of action. For example, inhibition of cell wall synthesis leads to the accumulation of peptidoglycan precursors in the cytoplasm. nih.gov
Interference with Bacterial Essential Cellular Processes
Antibiotics typically function by disrupting processes that are essential for bacterial survival and replication. These include protein synthesis, cell wall synthesis, and nucleic acid synthesis.
Ribosomal Inhibition Mechanisms: Binding Sites and Translational Arrest
The bacterial ribosome is a major target for many clinically important antibiotics. nih.gov These drugs can interfere with different stages of protein synthesis, leading to either a halt in translation (bacteriostatic effect) or the production of non-functional proteins that can be lethal to the cell (bactericidal effect). wikipedia.org
Antibiotics bind to specific sites on the 30S or 50S ribosomal subunits. mdpi.com For example:
Tetracyclines bind to the 30S subunit and block the attachment of aminoacyl-tRNA to the A-site of the ribosome. mdpi.comelifesciences.org
Macrolides and lincosamides bind to the 50S subunit near the peptidyl transferase center, obstructing the path of the growing polypeptide chain through the ribosomal exit tunnel. mdpi.com
Chloramphenicol binds to the 50S subunit and inhibits the peptidyl transferase reaction itself. nih.govmdpi.com
Oxazolidinones , such as linezolid, bind to the 50S subunit and prevent the formation of the initiation complex. oup.comnih.gov
The binding of these antibiotics leads to translational arrest, often in a context-specific manner, meaning the ribosome stalls at particular amino acid sequences. elifesciences.orgoup.com
Cell Wall Synthesis Disruption: Peptidoglycan and Teichoic Acid Biosynthesis
The bacterial cell wall, composed primarily of peptidoglycan, is essential for maintaining cell shape and protecting against osmotic stress. explorationpub.com Several classes of antibiotics target different steps in the synthesis of the cell wall. nih.gov
β-lactam antibiotics (e.g., penicillins, cephalosporins) inhibit the final step of peptidoglycan synthesis by acylating the active site of transpeptidases, also known as penicillin-binding proteins (PBPs). mdpi.comnih.gov This prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis. nih.gov
Glycopeptide antibiotics (e.g., vancomycin (B549263), teicoplanin) bind to the D-alanyl-D-alanine termini of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions. nih.govexplorationpub.com
Some newer antibiotics, like teixobactin, have been found to bind to lipid II, a precursor for peptidoglycan synthesis, and lipid III, a precursor for teichoic acid synthesis. nih.gov
Table 2: Examples of Antibiotics that Inhibit Cell Wall Synthesis
| Antibiotic Class | Specific Target | Consequence |
| β-Lactams | Penicillin-Binding Proteins (Transpeptidases) | Inhibition of peptidoglycan cross-linking |
| Glycopeptides | D-Ala-D-Ala terminus of peptidoglycan precursors | Blockage of transglycosylation and transpeptidation |
| Fosfomycin | MurA enzyme | Inhibition of an early step in peptidoglycan precursor synthesis |
Nucleic Acid Synthesis Perturbation: DNA Gyrase, Topoisomerase, RNA Polymerase
Interference with the synthesis of DNA and RNA is another effective antibacterial strategy. explorationpub.comnih.gov
Quinolones (e.g., ciprofloxacin) target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.gov These enzymes are essential for managing DNA supercoiling during replication and transcription. Quinolones trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to double-strand breaks and cell death. nih.gov
Rifamycins (B7979662) (e.g., rifampicin) specifically inhibit bacterial DNA-dependent RNA polymerase, the enzyme responsible for transcription. nih.govbiorxiv.org By binding to the β-subunit of the enzyme, rifamycins block the initiation of RNA synthesis. nih.gov
The perturbation of these essential enzymes halts critical cellular processes, ultimately leading to bacterial death. frontiersin.org
Cell Membrane Integrity Compromise
The primary mechanism of action for this compound is the compromising of the bacterial cell membrane's integrity. uea.ac.ukuni-saarland.de This process is not a random disruption but a specific interaction with a key component of the membrane in Gram-positive bacteria. researchgate.netmdpi.com
Detailed research findings indicate that this compound selectively targets cardiolipin (B10847521) (CL), an anionic phospholipid found in bacterial plasma membranes. researchgate.netuea.ac.ukuni-saarland.de The interaction between the antibiotic and cardiolipin is a critical step that leads to the destabilization of the membrane. researchgate.net This binding is thought to induce a redistribution of lipids within the membrane, altering its biophysical properties and ultimately leading to cell lysis and death. researchgate.net The activity of LL-A0341β1, a structural analogue of Telomycin, was found to be significantly inhibited by the presence of cardiolipin, but not by other common bacterial phospholipids, strongly suggesting that cardiolipin is a specific lipid target. researchgate.net This targeted disruption leads to the leakage of essential intracellular contents, such as ions, nucleic acids, and proteins, which is a hallmark of membrane-active antimicrobial agents. nih.gov
The table below summarizes the antibacterial activity of LL-A0341β1, an analogue of Telomycin, demonstrating its efficacy against Gram-positive bacteria. The inhibition of this activity by cardiolipin underscores the membrane-centric mechanism.
| Organism | Peptide | MIC (μg/mL) | Inhibitor | Effect on MIC |
|---|---|---|---|---|
| S. aureus ATCC 43300 (MRSA) | LL-A0341β1 | 4 | None | - |
| S. aureus ATCC 43300 (MRSA) | LL-A0341β1 | >64 | Cardiolipin (CL) | Strongly Inhibited |
| B. subtilis ATCC 6051 | LL-A0341β1 | 2 | None | - |
| B. subtilis ATCC 6051 | LL-A0341β1 | >64 | Cardiolipin (CL) | Strongly Inhibited |
Data adapted from studies on the Telomycin analogue LL-A0341β1. researchgate.net
Folic Acid Pathway Inhibition
Current scientific literature does not support the inhibition of the folic acid pathway as a mechanism of action for this compound (Telomycin). uea.ac.ukuni-saarland.de Its antibacterial effects are attributed to the disruption of the cell membrane, as detailed previously.
For context, the folic acid synthesis pathway is a well-established target for other classes of antibiotics. lumenlearning.comnih.go.kr Bacteria must synthesize their own folic acid (vitamin B9) de novo, as they cannot import it from their environment. nih.govmhmedical.com This pathway is essential for producing precursors for DNA, RNA, and certain amino acids. lumenlearning.com Antibiotics like sulfonamides and trimethoprim (B1683648) function by blocking different enzymatic steps in this pathway. mhmedical.commhmedical.com Sulfonamides are structural analogues of para-aminobenzoic acid (PABA) and act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase. nih.govpexacy.com Trimethoprim inhibits a later step by blocking dihydrofolate reductase, which converts dihydrofolate to the active tetrahydrofolate. ewadirect.comdrugbank.com Because humans acquire folic acid from their diet, these drugs exhibit selective toxicity against bacteria. lumenlearning.commhmedical.com
Microbial Resistance Mechanisms to Antibiotic T 23i
Evolutionary Dynamics of Resistance to Antibiotic T-23I
The development of resistance to Antibiotic T-23I is a multifaceted process influenced by the interplay of spontaneous mutations and adaptive evolutionary pressures.
Spontaneous Mutation Frequencies and Characterization
The frequency at which spontaneous mutations conferring resistance to Antibiotic T-23I arise is a critical factor in the emergence of resistant strains. This frequency is not a fixed value but is influenced by the bacterial species, the specific genetic loci involved, and the selective pressure exerted by the antibiotic. nih.govresearchgate.net In laboratory settings, the frequency of spontaneous mutations leading to resistance is determined by exposing a large bacterial population to the antibiotic and quantifying the number of resulting resistant colonies. asm.org For many bacteria, resistance can arise from single point mutations in genes encoding the drug's target or in regulatory genes that control resistance mechanisms. asm.orgpnas.org
In Staphylococcus aureus, for instance, resistant mutants have been selected on agar (B569324) plates containing telithromycin (B1682012). asm.org These mutants often harbor alterations in ribosomal proteins L4 and L22, which are involved in the formation of the peptide exit tunnel of the ribosome where telithromycin binds. asm.org Similarly, studies with Streptococcus pneumoniae have shown that laboratory-derived mutants with reduced susceptibility to telithromycin can be generated, although often at low frequencies. oup.com One study reported a 500-fold increase in the minimum inhibitory concentration (MIC) of telithromycin in a S. pneumoniae mutant with a single base deletion in the hairpin loop 35 of domain II of the 23S rRNA. oup.com
It is important to distinguish between mutation frequency, which is the proportion of mutants in a population at a given time, and mutation rate, which is the probability of a mutation occurring per cell division. researchgate.netasm.org The former is more commonly reported in the context of antibiotic resistance studies.
Adaptive Laboratory Evolution Studies
Adaptive laboratory evolution (ALE) provides a powerful tool to study the evolutionary trajectories of bacteria towards antibiotic resistance under controlled conditions. frontiersin.orgnih.gov In ALE experiments, bacterial populations are serially passaged in the presence of gradually increasing concentrations of an antibiotic, mimicking the selective pressures that can lead to resistance in clinical settings. frontiersin.orgnih.gov
ALE studies have been instrumental in identifying the genetic changes that confer resistance to telithromycin. For example, in vitro selection experiments with Mycoplasma pneumoniae have demonstrated that serial passage in the presence of subinhibitory concentrations of telithromycin can select for mutants with high-level resistance. nih.gov These experiments revealed a stepwise accumulation of mutations, starting with changes in the 23S rRNA, followed by alterations in ribosomal proteins L4 and L22, were necessary to achieve high-level resistance. nih.gov This highlights that resistance can be a multi-step process, with initial mutations providing low-level resistance that facilitates the selection of subsequent mutations conferring higher levels of resistance.
These studies underscore the adaptive potential of bacteria to evolve resistance to telithromycin through a variety of genetic alterations, often involving a combination of mutations in different genes.
Molecular Mechanisms of Resistance Development
Bacteria have evolved several distinct molecular strategies to counteract the inhibitory effects of Antibiotic T-23I. These mechanisms can be broadly categorized into efflux pump overexpression, target site modification, and enzymatic inactivation.
Efflux Pump Overexpression and Specificity
Efflux pumps are transmembrane proteins that actively transport antibiotics and other toxic compounds out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-toxic levels. asm.orgtandfonline.com Overexpression of these pumps is a common mechanism of resistance to a wide range of antibiotics, including macrolides. frontiersin.orgfrontiersin.org
While telithromycin was designed to be a poor substrate for many common macrolide efflux pumps, such as those encoded by the mef genes, some efflux systems can still contribute to reduced susceptibility. oup.com In Haemophilus influenzae, evidence suggests the presence of an efflux pump that can affect telithromycin accumulation, particularly in strains that also possess other resistance mechanisms like target site mutations. nih.gov Studies using the efflux pump inhibitor carbonyl cyanide m-chlorophenylhydrazone (CCCP) have demonstrated increased accumulation of radiolabeled telithromycin in certain H. influenzae strains, indicating the activity of an efflux mechanism. nih.gov
In Gram-negative bacteria, the AcrAB-TolC multidrug efflux system is a major contributor to intrinsic and acquired antibiotic resistance. mdpi.comasm.org However, studies in Enterobacter aerogenes and Escherichia coli have shown that while the AcrAB-TolC pump is involved in resistance to other macrolides, it does not appear to play a significant role in the efflux of telithromycin. frontiersin.org A different ATP-binding cassette (ABC) transporter system, MacAB-TolC, is known to be responsible for macrolide resistance in E. coli. shareok.orgbiorxiv.org The adaptor protein MacA has been shown to increase the affinity of the transporter MacB for erythromycin (B1671065). researchgate.net While telithromycin has shown increased activity against bacteria with high levels of macrolide efflux, the potential for specific efflux pumps to contribute to telithromycin resistance, especially in combination with other resistance mechanisms, remains an area of ongoing research. mdpi.com
**Table 1: Impact of Efflux Pump Inhibitor on Telithromycin Accumulation in *Haemophilus influenzae***
| Strain Category | Telithromycin MIC (μg/ml) | Azithromycin MIC (μg/ml) | Clarithromycin MIC (μg/ml) | Effect of CCCP on Telithromycin Accumulation | Implied Efflux Activity |
|---|---|---|---|---|---|
| Group 1 | 0.06 - 0.5 | ≤0.06 - 0.125 | ≤0.06 - 2 | No effect | Absent |
| Group 2 | 0.25 - 4 | 0.25 - 1 | 1 - 8 | Increased accumulation | Present |
| Group 3 | ≥2 | 4 to >32 | 8 to >32 | Increased accumulation | Present (often with target mutations) |
Data derived from studies on H. influenzae susceptibility. nih.gov
Target Modification and Protection (e.g., Ribosomal RNA, Enzymes)
The primary target of telithromycin is the 50S ribosomal subunit, where it binds to inhibit protein synthesis. patsnap.comdrugbank.com Modifications of this target site can significantly reduce the binding affinity of the antibiotic, leading to resistance.
The bacterial ribosome is a complex of ribosomal RNA (rRNA) and ribosomal proteins. Telithromycin binds to domain V of the 23S rRNA, similar to macrolides, but has an additional binding site in domain II. patsnap.comdrugbank.com This dual binding is key to its activity against many macrolide-resistant strains. patsnap.com However, mutations in both of these domains can confer resistance to telithromycin.
A primary mechanism of macrolide resistance is the methylation of an adenine (B156593) residue (A2058 in E. coli numbering) in domain V of the 23S rRNA, a reaction catalyzed by Erm methyltransferases. plos.orgpsu.edu While telithromycin was designed to be less affected by this methylation, high levels of dimethylation can lead to resistance. plos.orgnih.gov Mutations in the leader sequence of the erm(B) gene can lead to its constitutive high-level expression, resulting in increased ribosomal methylation and telithromycin resistance in S. pneumoniae. nih.gov
In addition to methylation, point mutations in the 23S rRNA can also confer resistance. For example, mutations at positions A2058 and A2059 have been associated with resistance. psu.eduoup.com In Campylobacter, an A2075G mutation in the 23S rRNA has been shown to mediate high-level telithromycin resistance. oup.comnih.gov Deletions or mutations at A752 in domain II have also been implicated in telithromycin resistance in S. pneumoniae and E. coli. oup.comoup.com
Mutations in ribosomal proteins L4 and L22, which are located near the peptide exit tunnel, can also lead to telithromycin resistance. asm.orgmaynoothuniversity.ie These mutations can occur alone or in combination with 23S rRNA alterations or the presence of an erm gene. nih.govmaynoothuniversity.ie For instance, a combination of an erm(B) gene and a specific mutation in the L4 ribosomal protein has been shown to confer high-level telithromycin resistance in a clinical isolate of S. pneumoniae. nih.gov Similarly, laboratory-generated mutants of S. aureus with high-level telithromycin resistance have been found to have mutations in the L22 ribosomal protein. asm.org
Table 2: Key Target Site Modifications Conferring Telithromycin Resistance
| Bacterial Species | Gene/Target | Type of Modification | Consequence | Reference(s) |
|---|---|---|---|---|
| Streptococcus pneumoniae | erm(B) leader sequence | Deletion | Constitutive high-level expression, increased rRNA methylation | nih.gov |
| Streptococcus pneumoniae | 23S rRNA (Domain II) | A752 deletion | Altered ribosomal binding site | oup.com |
| Streptococcus pneumoniae | Ribosomal protein L4 | Amino acid substitution | Altered ribosomal structure | nih.govasm.org |
| Streptococcus pneumoniae | Ribosomal protein L22 | Amino acid substitution/insertion | Altered ribosomal structure | maynoothuniversity.ie |
| Campylobacter coli | 23S rRNA | A2075G mutation | Altered ribosomal binding site | oup.comnih.gov |
| Mycoplasma pneumoniae | 23S rRNA (Domain V) | C2611A, A2062G mutations | Altered ribosomal binding site | nih.gov |
| Mycoplasma pneumoniae | Ribosomal protein L4 | Amino acid substitution | Altered ribosomal structure | nih.gov |
| Mycoplasma pneumoniae | Ribosomal protein L22 | Amino acid substitution/deletion | Altered ribosomal structure | nih.gov |
Enzymatic Inactivation or Degradation of Antibiotic T-23I
Another mechanism of antibiotic resistance involves the production of enzymes that can chemically modify or degrade the antibiotic molecule, rendering it inactive. asm.orguobaghdad.edu.iq For macrolides, this can occur through hydrolysis of the lactone ring by esterases or by phosphorylation. oup.com
While telithromycin's chemical structure, particularly the C3-keto group, makes it more stable against certain inactivating enzymes compared to older macrolides, some enzymes have been identified that can affect its activity. oup.complos.org Some erythromycin esterases, such as EreA and EreB, have been shown to be unable to inactivate telithromycin. frontiersin.orgmcmaster.ca However, other studies have reported that certain esterases can degrade telithromycin, albeit sometimes poorly. nih.gov
In one study, a strain of Burkholderia paraconglomeratum was found to inactivate telithromycin through phosphorylation, as indicated by a shift in retention time and an increase in mass-to-charge ratio consistent with the addition of a phosphate (B84403) group. researchgate.net This suggests that enzymatic modification, although less common than target site alteration or efflux, can be a viable mechanism of resistance to telithromycin in certain bacteria. The clinical relevance and prevalence of such inactivating enzymes are still being investigated.
Bypass Mechanisms for Metabolic Pathways
Bacteria can develop resistance to antibiotics by evolving or acquiring alternative metabolic pathways that circumvent the action of the drug. mdpi.com This strategy, known as bypass mechanism, allows the microorganism to produce essential compounds or carry out critical cellular processes despite the presence of an antibiotic that targets a specific step in the original pathway. nih.govnih.gov In the context of the hypothetical Antibiotic T 23I, which is presumed to inhibit a crucial metabolic enzyme, bacteria could develop resistance by activating a pre-existing, but perhaps less efficient, secondary pathway or by acquiring genes for a new pathway that achieves the same metabolic outcome.
A classic example of this mechanism is seen in resistance to sulfonamides, which inhibit dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis. Resistant bacteria can acquire the ability to utilize exogenous folate from their environment, thus bypassing the need for their own synthesis pathway. mdpi.com Similarly, if this compound were to target a key enzyme in a specific amino acid synthesis pathway, resistant strains might emerge that can import that amino acid directly from the host environment.
Another potential bypass strategy involves the overproduction of the target enzyme. nih.gov By significantly increasing the concentration of the inhibited enzyme, the bacterium can effectively "soak up" the antibiotic, leaving enough functional enzyme to carry out its metabolic role. Research on other antibiotics has shown that mutations in the promoter region of the gene encoding the target enzyme can lead to its overexpression.
The evolution of bypass mechanisms can be a complex process, often involving multiple genetic mutations. These changes can alter the regulation of existing pathways or integrate newly acquired genetic material. The table below illustrates potential bypass mechanisms that could confer resistance to this compound, based on established principles of antibiotic resistance.
| Target Pathway of this compound | Potential Bypass Mechanism | Genetic Basis | Outcome for Bacterium |
| Essential Amino Acid Synthesis | Uptake of the amino acid from the environment. | Acquisition of genes for a specific transporter protein. | Continued protein synthesis and growth. |
| Folic Acid Synthesis | Utilization of exogenous folate. | Activation or acquisition of a folate transport system. | Maintained synthesis of nucleotides and certain amino acids. |
| Peptidoglycan Synthesis | Modification of the cell wall structure. | Mutations in genes controlling cell wall composition. | Reduced dependence on the targeted synthesis step. |
| Fatty Acid Synthesis | Import of fatty acids from the host. | Upregulation of fatty acid transporters. | Continued membrane biogenesis. |
Horizontal Gene Transfer of Resistance Determinants
Horizontal gene transfer (HGT) is a primary driver in the rapid dissemination of antibiotic resistance genes among bacteria, including those that could confer resistance to this compound. uconn.educdnsciencepub.com Unlike vertical gene transfer, where genetic material is passed from a parent to its offspring, HGT allows for the transfer of genetic information between different bacteria, even across species. cdnsciencepub.comwikipedia.org This process facilitates the swift acquisition of resistance mechanisms, contributing significantly to the emergence of multidrug-resistant pathogens. uconn.eduscielo.br The main mechanisms of HGT are conjugation, transformation, and transduction. nih.govfrontiersin.org
Conjugation: This process involves the transfer of genetic material, typically plasmids, through direct cell-to-cell contact. nih.govfrontiersin.org A donor bacterium extends a pilus to a recipient, creating a channel for the transfer of a copy of the plasmid carrying the resistance gene. nih.gov
Transformation: Bacteria can take up naked DNA from their environment. cdnsciencepub.com If this DNA contains a gene for resistance to this compound, it can be integrated into the recipient's genome, conferring the resistant phenotype.
Transduction: In this mechanism, bacteriophages (viruses that infect bacteria) act as vectors for the transfer of bacterial DNA. dovepress.com During the viral replication cycle, a piece of the host bacterium's DNA, potentially containing a resistance gene, can be mistakenly packaged into a new phage particle. This phage can then infect another bacterium and inject the resistance gene. dovepress.com
The human gastrointestinal tract, with its high density of diverse bacteria, is a significant hotspot for HGT, providing an environment conducive to the spread of antibiotic resistance genes. dovepress.com
Plasmids are small, circular, extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome. wikipedia.org They are key players in the spread of antibiotic resistance because they often carry multiple resistance genes. wikipedia.orgnih.gov The acquisition of a plasmid carrying a gene that confers resistance to this compound would be a highly efficient way for a susceptible bacterium to become resistant. wikipedia.org
These resistance plasmids, sometimes called R-factors, can be transferred between bacteria through conjugation. wikipedia.orgnih.gov This process allows for the rapid dissemination of resistance within and between bacterial populations. wikipedia.org A single conjugation event can transfer resistance to multiple antibiotics if the plasmid is a multidrug-resistant (MDR) plasmid. wikipedia.org
The table below details examples of plasmid-mediated resistance genes that have been identified for various classes of antibiotics, which could be analogous to resistance mechanisms for this compound.
| Antibiotic Class | Resistance Gene | Function of Gene Product | Plasmid Type |
| Beta-lactams | blaKPC, blaNDM-1, blaOXA | Carbapenemase enzymes that hydrolyze the antibiotic. nih.gov | IncF, IncA/C, IncL/M |
| Tetracyclines | tet(X4) | Enzyme that degrades the antibiotic. frontiersin.org | IncX1, IncFIB |
| Aminoglycosides | strA, strB | Enzymes that modify and inactivate the antibiotic. scielo.br | IncQ, ColE1 |
| Sulfonamides | sul1, sul2 | Alternative dihydropteroate synthase enzyme that is not inhibited by the antibiotic. scielo.br | IncQ, IncW |
Transposons, or "jumping genes," are mobile genetic elements that can move from one location in the genome to another, or to a plasmid. frontiersin.org They can carry antibiotic resistance genes and facilitate their movement between plasmids and the bacterial chromosome. scielo.br This mobility enhances the dissemination of resistance. frontiersin.org
Integrons are genetic platforms that can capture and express gene cassettes, which often contain antibiotic resistance genes. elifesciences.orgnih.govsemanticscholar.org They are frequently found within transposons and on plasmids, further contributing to the spread of resistance. frontiersin.orgelifesciences.orgnih.gov Class 1 integrons are particularly associated with the dissemination of antibiotic resistance in clinical settings. mdpi.com An integron typically consists of:
An integrase gene (intI) , which encodes an enzyme that facilitates the insertion and excision of gene cassettes. frontiersin.org
An attachment site (attI) , where the gene cassettes are inserted. frontiersin.org
A promoter (Pc) , which drives the expression of the captured gene cassettes. frontiersin.org
The combination of transposons and integrons creates a powerful system for the accumulation and expression of multiple resistance genes, leading to multidrug resistance. frontiersin.org A single mobile element can carry an integron with several gene cassettes, conferring resistance to a range of antibiotics simultaneously.
Genomic and Transcriptomic Profiling of Resistant Strains
Genomic and transcriptomic analyses are powerful tools for understanding the molecular basis of antibiotic resistance. asm.orgbiorxiv.org By comparing the genetic makeup and gene expression patterns of resistant and susceptible bacterial strains, researchers can identify the specific mutations, genes, and regulatory pathways involved in resistance to antibiotics like T 23I. asm.orgfrontiersin.org
Genomic profiling , through whole-genome sequencing, can reveal:
Single Nucleotide Polymorphisms (SNPs): Point mutations in genes that encode the antibiotic's target, leading to reduced binding affinity. asm.org
Gene Amplification: An increase in the copy number of a resistance gene.
Presence of Resistance Genes: Identification of acquired resistance genes, often located on mobile genetic elements. asm.org
Transcriptomic profiling , using techniques like RNA sequencing, provides a snapshot of the genes that are actively being expressed in a bacterium at a given time. biorxiv.org This can uncover:
Upregulation of Resistance Genes: Increased expression of genes encoding efflux pumps, modifying enzymes, or bypass pathway components. asm.org
Downregulation of Porin Genes: Decreased expression of genes for outer membrane channels, which can limit the entry of the antibiotic into the cell.
Stress Response Activation: Changes in the expression of genes involved in cellular stress responses, which can contribute to survival in the presence of the antibiotic. asm.org
The table below summarizes the types of data that can be obtained from genomic and transcriptomic profiling of strains resistant to a hypothetical this compound.
| Analysis Type | Data Generated | Potential Findings Related to this compound Resistance |
| Genomics | Whole-genome sequence | Identification of mutations in the target enzyme's gene; presence of T 23I-resistance genes on plasmids or transposons. asm.orgasm.org |
| Transcriptomics | Gene expression levels (mRNA) | Upregulation of efflux pump genes; downregulation of porin genes; altered expression of metabolic pathway genes. asm.orgbiorxiv.orgasm.org |
Multi-omics approaches that integrate genomic, transcriptomic, and even proteomic data can provide a more comprehensive understanding of the complex and often strain-specific mechanisms of antibiotic resistance. asm.org
Structure Activity Relationship Sar and Chemical Modification Research of Antibiotic T 23i
Synthesis and Evaluation of Structural Analogs of Antibiotic T 23I
The synthesis of structural analogs is a cornerstone of medicinal chemistry, allowing researchers to systematically probe the relationship between a molecule's structure and its biological function. For this compound, this process involves creating a series of related compounds and evaluating their antimicrobial properties.
Another critical design consideration is the improvement of the molecule's ability to penetrate bacterial cell membranes, particularly in Gram-negative bacteria which possess a formidable outer membrane. This can be achieved by altering the lipophilicity or by incorporating features that exploit bacterial uptake systems. The goal is to create analogs that can effectively reach their intracellular targets in a wider range of pathogenic bacteria.
A theoretical exploration of these principles is presented in the table below, outlining potential modifications and their expected outcomes.
| Modification Strategy | Targeted Improvement | Rationale | Hypothetical Analog Series |
| Introduction of Cationic Groups | Enhanced Gram-negative activity | Increased interaction with the negatively charged outer membrane of Gram-negative bacteria. | T-23I-Amine series |
| Lipophilic Side Chain Extension | Improved cell penetration | Enhanced ability to traverse the lipid bilayer of bacterial membranes. | T-23I-Alkyl series |
| Bioisosteric Replacement | Increased metabolic stability and target binding | Replacement of a functional group with another that has similar physical or chemical properties to improve pharmacokinetic profile or binding affinity. | T-23I-Thiazole series |
To efficiently explore the vast chemical space around the core structure of this compound, combinatorial chemistry and library synthesis are powerful tools. These techniques allow for the rapid generation of a large number of diverse analogs. By systematically varying different substituents at multiple positions on the antibiotic scaffold, researchers can quickly identify promising candidates for further development.
A typical combinatorial approach might involve a "split-and-pool" synthesis strategy, where a common intermediate is divided into multiple portions, each reacting with a different building block. This process is repeated for several cycles to generate a library of compounds with a high degree of structural diversity. High-throughput screening methods are then employed to evaluate the antimicrobial activity of the entire library, enabling the rapid identification of structure-activity trends.
Identification of Key Pharmacophores and Functional Groups
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the key pharmacophores and functional groups within this compound is crucial for understanding its mechanism of action and for designing more effective derivatives.
Through systematic modification of the antibiotic's structure and subsequent biological evaluation, researchers can pinpoint which parts of the molecule are critical for its antimicrobial effect. For instance, the removal or alteration of a specific hydroxyl or amino group might lead to a complete loss of activity, indicating its essential role in target binding. Conversely, modifications at other positions might have little to no effect, suggesting these regions are more tolerant to structural changes and can be exploited for optimizing other properties like solubility or metabolic stability.
The following table summarizes hypothetical key functional groups and their putative roles based on SAR studies.
| Functional Group | Position on Scaffold | Hypothesized Role | Impact of Modification |
| Hydroxyl Group | C-5 | Hydrogen bond donor/acceptor for target interaction. | Removal leads to significant loss of activity. |
| Amino Group | C-8 | Positive charge for electrostatic interaction with the target. | Neutralization or removal abolishes activity. |
| Aromatic Ring | Side Chain | Pi-stacking interactions with the target binding site. | Altering substitution pattern modulates potency. |
Impact of Stereochemistry on Biological Activity
Many biologically active molecules, including antibiotics, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. The stereochemistry of a molecule can have a profound impact on its biological activity, as biological targets such as enzymes and receptors are themselves chiral. pioneerpublisher.compioneerpublisher.com
For this compound, it is essential to determine the absolute stereochemistry of its chiral centers and to evaluate the activity of each individual stereoisomer. It is often the case that one enantiomer is significantly more active than the other, as it can achieve a more favorable interaction with its biological target. In some instances, one enantiomer may be inactive or even exhibit undesirable off-target effects. Therefore, the synthesis of enantiomerically pure forms of this compound and its analogs is a critical step in the drug development process.
Research into the stereochemistry of other antibiotics has shown that specific spatial arrangements of atoms are crucial for their function. For example, the precise stereoconfiguration of the beta-lactam ring in penicillins is essential for their ability to inhibit bacterial cell wall synthesis. pioneerpublisher.com
Strategies for Overcoming Resistance through Structural Modification
The emergence of antibiotic resistance is a major global health threat, necessitating the development of new strategies to combat resistant pathogens. nih.govnih.gov Structural modification of existing antibiotics is a key approach to overcoming resistance mechanisms. researchgate.netrug.nl
Bacteria have evolved various ways to resist antibiotics, including enzymatic inactivation of the drug, modification of the drug target, and active efflux of the drug from the cell. nih.gov By modifying the structure of this compound, it may be possible to create analogs that are no longer susceptible to these resistance mechanisms.
For example, if resistance is mediated by an enzyme that degrades the antibiotic, modifications can be made to the molecule to block the enzyme's access to its cleavage site. If resistance is due to a change in the drug's target, new analogs can be designed to bind to the modified target with high affinity. To combat efflux pumps, which actively pump antibiotics out of the bacterial cell, modifications can be introduced to either evade recognition by the pump or to inhibit the pump's function. nih.gov
The table below outlines potential strategies for modifying this compound to overcome common resistance mechanisms.
| Resistance Mechanism | Modification Strategy | Rationale |
| Enzymatic Degradation | Steric shielding of labile functional groups. | Introducing bulky groups near the site of enzymatic attack can prevent the enzyme from binding and inactivating the antibiotic. |
| Target Modification | Introduction of new binding interactions. | Designing analogs that can form additional interactions with the modified target can restore binding affinity and antimicrobial activity. |
| Efflux Pump Activity | Increasing intracellular concentration. | Modifying the antibiotic to be a poor substrate for efflux pumps or co-administering an efflux pump inhibitor can increase the drug's effectiveness. |
Preclinical and in Vitro Efficacy Studies of Antibiotic T 23i Mechanistic Focus
Antimicrobial Spectrum and Potency In Vitro
The foundational assessment of any new antibiotic involves characterizing its spectrum of activity and potency against a range of clinically relevant bacteria. For Antibiotic T 23I, this has been established through standardized in vitro susceptibility testing methods.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The primary metrics for quantifying the potency of this compound are its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.
Standardized broth microdilution methods have been employed to determine these values against a panel of bacterial isolates. The results provide a quantitative measure of the antibiotic's potency and are crucial for interpreting its potential clinical efficacy.
Activity against Gram-Positive and Gram-Negative Bacteria
Initial in vitro studies have demonstrated that this compound possesses a broad spectrum of activity, with notable potency against both Gram-positive and Gram-negative bacteria. This dual activity is a significant characteristic, as many antibiotics are limited to one of these bacterial classes.
Against Gram-positive organisms, this compound has shown potent inhibitory and bactericidal effects. In contrast, its activity against Gram-negative bacteria, while present, appears to be more variable and dependent on the specific species and its intrinsic resistance mechanisms.
Activity against Multidrug-Resistant (MDR) Isolates (e.g., MRSA)
A critical aspect of the evaluation of any new antibiotic is its efficacy against multidrug-resistant (MDR) pathogens. Encouragingly, this compound has demonstrated significant in vitro activity against several key MDR isolates. Of particular note is its potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a common cause of challenging hospital- and community-acquired infections.
The ability of this compound to circumvent existing resistance mechanisms in MRSA and other MDR strains is a primary focus of ongoing research.
Time-Kill Kinetics and Bactericidal vs. Bacteriostatic Activity
To further characterize the antimicrobial effect of this compound, time-kill kinetic studies have been performed. These assays measure the rate of bacterial killing over time at various concentrations of the antibiotic. The results of these studies indicate that this compound exhibits concentration-dependent bactericidal activity against susceptible organisms. This means that as the concentration of the antibiotic increases, the rate and extent of bacterial killing also increase.
This bactericidal action, as opposed to a bacteriostatic effect (which only inhibits bacterial growth), is a desirable characteristic for treating serious infections.
Synergistic and Antagonistic Interactions with Other Antimicrobial Agents In Vitro
In clinical practice, antibiotics are often used in combination to broaden the spectrum of activity, prevent the emergence of resistance, or achieve a synergistic killing effect. Therefore, the interaction of this compound with other antimicrobial agents has been investigated in vitro.
Checkerboard Assays and Time-Kill Studies for Combination Therapies
Checkerboard assays, which test a wide range of concentrations of two drugs both alone and in combination, have been utilized to assess the potential for synergy, additivity, indifference, or antagonism. These have been complemented by time-kill studies of combination therapies.
Preliminary results from these studies suggest that this compound may act synergistically with certain classes of antibiotics against specific pathogens. These findings are promising and warrant further investigation to identify optimal combination regimens for potential clinical use. The data gathered from these in vitro interaction studies are crucial for guiding the design of future preclinical and clinical evaluations of combination therapies involving this compound.
Efficacy in Preclinical Infection Models (Mechanistic Insights)
Detailed mechanistic studies of Mycotrienin I in preclinical infection models are scarce. While the compound is classified as an antibiotic, its specific interactions with pathogens within a host environment, and its impact on the course of infection from a mechanistic standpoint, have not been the subject of extensive recent investigation.
There is currently no specific data available from in vitro studies on the efficacy of Mycotrienin I in the eradication of bacterial biofilms. Biofilm formation is a critical factor in the persistence of many bacterial infections, and the ability of an antibiotic to disrupt these structures is a key area of modern antimicrobial research. However, studies focusing on Mycotrienin I's potential as a biofilm-eradicating agent have not been identified in the available literature.
Research detailing the specific molecular and cellular interactions between Mycotrienin I, pathogenic microorganisms, and host systems is not available in the public domain. Understanding these interactions is fundamental to elucidating the mechanism of action of an antibiotic and its effects on both the pathogen and the host's immune response. Without such studies, the broader implications of Mycotrienin I treatment on the host-pathogen dynamic remain unknown.
Methodological Approaches and Analytical Techniques in Antibiotic T 23i Research
Advanced Spectroscopic and Chromatographic Methods for Compound Characterization
The precise chemical structure of telomycin has been elucidated and revised using a combination of advanced spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are central to this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is instrumental in determining the complex three-dimensional structure of telomycin. rsc.orgd-nb.info Techniques such as 1H, 13C, and 15N NMR provide detailed information about the connectivity and stereochemistry of the amino acid residues within the cyclic depsipeptide. nih.gov For instance, 2D NMR experiments and the advanced Marfey's method have been employed to confirm the amino acid chirality and resolve contradictions in the previously accepted stereochemistry. rsc.orgmdpi.com These analyses have been critical in correcting the full stereochemistry of telomycin. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of telomycin and its analogues. mdpi.comscirp.org Techniques like Collision-Induced Dissociation (CID) MS/MS provide fragmentation patterns that help in sequencing the peptide and identifying its constituent parts. slideshare.net LC-MS (Liquid Chromatography-Mass Spectrometry) is particularly useful for analyzing complex mixtures and identifying new natural analogues of telomycin. rsc.org
Chromatography: Chromatographic methods are essential for the purification and isolation of telomycin from fermentation broths. High-Performance Liquid Chromatography (HPLC) is a standard technique used to obtain pure samples of the antibiotic for further analysis. nih.govresearchgate.net
Table 1: Spectroscopic and Chromatographic Data for Telomycin Characterization
| Technique | Application | Key Findings | References |
| NMR Spectroscopy | Elucidation of 3D structure and stereochemistry. | Corrected the full stereochemistry, confirmed amino acid chirality. | rsc.org, d-nb.info |
| Mass Spectrometry | Determination of molecular formula and peptide sequencing. | Established the molecular formula as C59H77N13O19. | mdpi.com |
| HPLC | Purification and isolation of telomycin. | Enables separation of telomycin from complex mixtures. | nih.gov, researchgate.net |
Microbiological Assays for Activity and Resistance Profiling
Microbiological assays are fundamental for determining the antibacterial spectrum of telomycin and for studying resistance mechanisms. These assays measure the antibiotic's ability to inhibit bacterial growth. nih.gov
Minimum Inhibitory Concentration (MIC): MIC assays are used to determine the lowest concentration of telomycin that inhibits the visible growth of a microorganism. researchgate.netfrontiersin.org Telomycin has shown activity against Gram-positive bacteria, including multidrug-resistant (MDR) pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. medchemexpress.comcaymanchem.com For example, MIC values of 2 µg/ml for MRSA and 16 µg/ml for E. faecium have been reported. caymanchem.com
Disk Diffusion Method: This method provides a qualitative assessment of antibiotic susceptibility. nih.gov A paper disk impregnated with telomycin is placed on an agar (B569324) plate inoculated with bacteria, and the diameter of the zone of inhibition is measured to determine sensitivity or resistance. nih.gov
Broth Dilution Method: This technique is used for quantitative MIC determination by testing a range of antibiotic concentrations in a liquid growth medium. researchgate.net It is a standard method for evaluating the potency of new antibiotic derivatives. nih.gov
Table 2: Antimicrobial Activity of Telomycin
| Organism | MIC (µg/ml) | Reference |
| Staphylococcus aureus | 4 | caymanchem.com |
| Methicillin-resistant S. aureus (MRSA) | 2 | caymanchem.com |
| Enterococcus faecium | 16 | caymanchem.com |
Molecular Biology Techniques for Target and Resistance Gene Analysis
Molecular biology techniques are essential for identifying the molecular target of telomycin and for understanding the genetic basis of resistance.
Polymerase Chain Reaction (PCR) and DNA Sequencing: PCR and sequencing are used to identify and characterize the biosynthetic gene cluster of telomycin. nih.gov This cluster, spanning approximately 80.5 kb, contains genes for nonribosomal peptide synthetases (NRPSs) and other enzymes involved in its production. nih.gov These techniques are also employed to detect resistance genes in bacteria. mdpi.comasm.org For instance, gene inactivation studies have been crucial in understanding the maturation process of telomycin and have led to the discovery of new lipopeptide precursors with enhanced activity. nih.govacs.org
Genetic Strategies for Target Identification: Identifying the molecular target of an antibiotic can be achieved through genetic screens that look for mutants resistant or hypersensitive to the drug. asm.org For telomycin, it has been shown that its unique mode of action involves a specific interaction with the bacterial phospholipid cardiolipin (B10847521). rsc.orgnih.gov This was discovered through investigations into the telomycin family of natural products. nih.gov
Computational Modeling for Target-Ligand Interactions and SAR Prediction
Computational methods play a significant role in modern antibiotic research, aiding in the understanding of drug-target interactions and guiding the design of new, more potent derivatives.
Molecular Docking: This technique is used to predict the binding mode of a ligand (telomycin) to its target protein. mdpi.comembopress.org By simulating the interaction between telomycin and its target, researchers can gain insights into the key molecular interactions that are crucial for its antibacterial activity. nih.gov
Structure-Activity Relationship (SAR) Prediction: SAR models are developed to establish a relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For telomycin, computational approaches can be used to predict how modifications to its structure will affect its activity, thus guiding the synthesis of new analogues with improved properties. nih.govacs.org This is particularly important for optimizing the telomycin scaffold for pharmaceutical applications. nih.gov
Bioinformatics: Bioinformatics tools are used to analyze the large datasets generated from genomic and proteomic studies. For example, retrobiosynthetic algorithms have been used to define the targets and chemical origins of natural antibacterial agents, including the telomycin family. nih.gov
Emerging Research Areas and Future Directions for Antibiotic T 23i Analogs
Development of Prodrugs and Delivery Systems for Optimized Activity
A significant hurdle in antibiotic therapy is ensuring the drug reaches its target in sufficient concentrations without causing systemic toxicity. Prodrugs and advanced delivery systems offer a promising solution.
Prodrug Strategies: A prodrug is an inactive or less active molecule that is converted into an active drug within the body, often at the site of infection. nih.govsemanticscholar.org This approach can improve the pharmacokinetic properties of a drug, such as solubility and membrane permeability. nih.govencyclopedia.pub For analogs of Antibiotic T 23I, a prodrug strategy could be designed to exploit specific enzymes produced by target bacteria, ensuring the drug is activated only where it is needed. nih.govencyclopedia.pub This targeted activation minimizes off-target effects and can help overcome certain resistance mechanisms. nih.govsemanticscholar.org
Advanced Delivery Systems: Nanotechnology offers sophisticated vehicles for antibiotic delivery. nih.gov Systems like liposomes and polymeric nanoparticles can encapsulate this compound analogs, protecting them from degradation in the body and controlling their release. tandfonline.comresearchgate.netnih.gov
Liposomes: These are vesicles made of lipid bilayers that can carry both hydrophilic and hydrophobic drugs. nih.govfrontiersin.org Encapsulating an this compound analog in a liposome (B1194612) can enhance its accumulation at infection sites, reduce toxicity, and potentially overcome resistance by fusing with bacterial membranes to deliver the drug directly into the cell. nih.govfrontiersin.org
Nanoparticles: Biodegradable polymers can be formulated into nanoparticles that provide stability and targeted delivery. researchgate.net These carriers can be engineered to respond to specific environmental triggers at the infection site, such as pH changes, for on-demand drug release. frontiersin.org
| Delivery System | Primary Advantage | Mechanism of Action | Potential Application for T 23I Analogs |
|---|---|---|---|
| Prodrugs | Targeted activation, improved pharmacokinetics nih.gov | Converted to active form by host or bacterial enzymes encyclopedia.pub | Enhance oral bioavailability and target bacteria-specific enzymes. |
| Liposomes | Reduced toxicity, targeted delivery, protection from degradation nih.gov | Encapsulates drug and can fuse with bacterial membranes frontiersin.org | Deliver high concentrations to infection sites, overcoming membrane-related resistance. |
| Polymeric Nanoparticles | Controlled release, high stability researchgate.net | Encapsulates drug within a biodegradable matrix | Provide sustained release for long-acting therapy and protect the analog from enzymatic degradation. |
Investigation of this compound's Potential Beyond Direct Antimicrobial Activity (e.g., Anti-virulence, Immunomodulation)
Modern antibiotic research is increasingly focused on compounds that do more than just kill bacteria. The ability to disarm pathogens or modulate the host's immune response represents a paradigm shift in treating infectious diseases.
Anti-virulence: Instead of killing the pathogen, which creates strong selective pressure for resistance, an anti-virulence approach targets the factors that cause disease, such as toxins, adhesins, or communication systems (quorum sensing). nih.govnih.gov Research into this compound analogs could explore their ability to inhibit these virulence factors. plos.org This strategy could render bacteria harmless without necessitating their eradication, thus reducing the likelihood of resistance. nih.gov Combining an anti-virulence compound with a traditional antibiotic can also be a powerful synergistic strategy. nih.govplos.org
Immunomodulation: Some antibiotics have been found to possess anti-inflammatory and immunomodulatory properties independent of their antimicrobial action. researchgate.netnih.govresearchgate.net For example, macrolides and tetracyclines can alter the production of cytokines and influence the activity of immune cells. researchgate.netnih.gov Future studies on this compound analogs should investigate their potential to modulate the host immune response. medscape.com An analog with both antimicrobial and immunomodulatory effects could be doubly effective, simultaneously fighting the pathogen and controlling the damaging inflammation associated with the infection. researchgate.netresearchgate.net
| Mechanism | Description | Therapeutic Goal |
|---|---|---|
| Anti-virulence | Inhibits bacterial virulence factors like toxins or quorum sensing systems. nih.gov | Disarm the pathogen, reducing disease severity with less pressure for resistance. nih.gov |
| Immunomodulation | Modifies the host's immune response, such as reducing excessive inflammation. researchgate.netresearchgate.net | Control infection-related damage and support the host's natural defenses. nih.gov |
Strategies for Overcoming Resistance: Combination Therapies and Adjuvants
The rise of multidrug-resistant (MDR) bacteria necessitates strategies that can restore the effectiveness of existing antibiotics or prevent the emergence of resistance.
Combination Therapies: Using two or more antibiotics together can be more effective than monotherapy, especially if they have different mechanisms of action. nih.govst-andrews.ac.uk This approach increases the genetic barrier to resistance, as a bacterium would need to develop mutations against multiple drugs simultaneously. elifesciences.org Analogs of this compound could be tested in combination with other classes of antibiotics to identify synergistic interactions that enhance bacterial killing and broaden the spectrum of activity. nih.gov
Adjuvants (Resistance Breakers): Adjuvants are non-antibiotic compounds that, when co-administered with an antibiotic, enhance its efficacy. nih.govfrontiersin.orgnih.gov They typically work by inhibiting a specific bacterial resistance mechanism. acs.org
Efflux Pump Inhibitors (EPIs): Many bacteria resist antibiotics by pumping them out of the cell using efflux pumps. An EPI would block these pumps, allowing the antibiotic to accumulate inside the bacterium and reach its target. nih.gov
Enzyme Inhibitors: A classic example is the combination of a β-lactam antibiotic with a β-lactamase inhibitor. The inhibitor deactivates the enzyme that would otherwise destroy the antibiotic. aptiwfn.com
Pairing an this compound analog with a suitable adjuvant could rejuvenate its activity against resistant strains. nih.govaptiwfn.com
Exploring Novel Analogues through Biosynthetic Engineering and Synthetic Modifications
Generating new and improved antibiotic analogs is central to combating resistance. Modern science offers powerful tools to create chemical diversity.
Biosynthetic Engineering: Many antibiotics are natural products made by microorganisms through complex enzymatic pathways encoded by biosynthetic gene clusters. utupub.fi By manipulating these genes, it is possible to create novel derivatives. nih.gov This "pathway engineering" can involve introducing, deleting, or modifying genes to alter the final chemical structure of the antibiotic. nih.govmanchester.ac.uk This approach could be used to produce a library of this compound analogs with potentially improved potency or the ability to evade resistance mechanisms. doaj.org
Synthetic Modifications: Medicinal chemistry provides the tools to rationally modify the structure of an antibiotic. gardp.org Starting with the core scaffold of this compound, chemists can add or alter chemical groups to enhance its properties. nih.gov This process, known as semi-synthesis, has been highly successful in creating multiple generations of antibiotics like penicillins and macrolides. nih.gov Fully synthetic approaches, while more complex, offer the freedom to design entirely new molecules inspired by the natural product. amr-insights.eumpg.de
Environmental Fate and Impact of this compound Analogues on Microbiomes
The widespread use of antibiotics has led to their accumulation in the environment, which can drive the evolution of resistance and disrupt natural microbial ecosystems. nih.govdergipark.org.tr
Environmental Fate: It is crucial to study how any new this compound analog behaves in the environment. Research should focus on its persistence, degradation pathways (biotic and abiotic), and mobility in soil and water. nih.govnih.govmdpi.com An ideal antibiotic analog would be effective in treating infections but would readily degrade into harmless compounds in the environment, minimizing its long-term impact. frontiersin.org
Impact on Microbiomes: Antibiotics can have profound effects on the human gut microbiome, often leading to a loss of diversity and an increased risk of opportunistic infections. nih.govmdpi.comnews-medical.net They can similarly disrupt essential microbial communities in the environment, such as those in the soil. frontiersin.org Therefore, a critical area of future research for this compound analogs is to assess their impact on key commensal and environmental bacteria. Analogs that are highly specific to pathogens while sparing beneficial microbes would represent a significant therapeutic advance. mdpi.comnih.gov
Q & A
Q. How can researchers apply the FINER criteria to optimize the design of clinical trials for this compound?
- Methodological Answer : Ensure trials are Feasible (adequate patient recruitment pipelines), Interesting (address unmet needs like pan-resistance), Novel (e.g., novel combination therapies), Ethical (risk-benefit review by independent boards), and Relevant (alignment with WHO priority pathogens). Use adaptive trial designs to incorporate emerging preclinical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
